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Compound of Interest

Compound Name: N-Methoxyacetamide

cat. No.: B1266195

An In-Depth Technical Guide to the Weinreb Amide Functionality

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The N-methoxy-N-methylamide, commonly known as the Weinreb amide, is a uniquely
versatile and powerful functional group in modern organic synthesis. Discovered in 1981 by
Steven M. Weinreb and Steven Nahm, this moiety has become an indispensable tool for the
mild and high-yield synthesis of ketones and aldehydes.[1] Its principal advantage lies in its
reaction with organometallic reagents, which halts at the ketone stage, effectively preventing
the common problem of over-addition to form tertiary alcohols.[1][2][3] This control is attributed
to the formation of a stable, chelated tetrahedral intermediate.[1][2][4][5] Weinreb amides are
stable, easily prepared from a variety of carboxylic acid derivatives, and compatible with a wide
range of functional groups, making them crucial intermediates in the synthesis of complex
natural products and active pharmaceutical ingredients.[1][6]

Core Principles and Mechanism

The synthetic utility of the Weinreb amide stems from its unique reactivity profile. Unlike more
reactive acylating agents like acid chlorides or esters, the reaction of a Weinreb amide with an
organometallic reagent (e.g., Grignard or organolithium reagents) does not proceed to the
tertiary alcohol.[2][3][7]

The key to this selectivity is the formation of a stable five-membered cyclic tetrahedral
intermediate.[3][4][8][9] The N-methoxy group's oxygen atom chelates the metal ion (Li+ or

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1266195?utm_src=pdf-interest
https://en.wikipedia.org/wiki/Weinreb_ketone_synthesis
https://en.wikipedia.org/wiki/Weinreb_ketone_synthesis
https://www.organic-chemistry.org/namedreactions/weinreb-ketone-synthesis.shtm
https://www.researchgate.net/publication/338271251_Recent_Developments_in_Weinreb_Synthesis_and_Their_Applications_A-Review
https://en.wikipedia.org/wiki/Weinreb_ketone_synthesis
https://www.organic-chemistry.org/namedreactions/weinreb-ketone-synthesis.shtm
https://mychemblog.com/weinreb-amide-synthesis-part-i-weinreb-amide-preparation/
https://utd-ir.tdl.org/server/api/core/bitstreams/5b8fcb6e-05ff-45ac-ae95-e3fdf9fe8de7/content
https://en.wikipedia.org/wiki/Weinreb_ketone_synthesis
https://pubs.rsc.org/en/content/getauthorversionpdf/d0ob00813c
https://www.organic-chemistry.org/namedreactions/weinreb-ketone-synthesis.shtm
https://www.researchgate.net/publication/338271251_Recent_Developments_in_Weinreb_Synthesis_and_Their_Applications_A-Review
https://mychemblog.com/part-ii-weinreb-ketone-synthesis-carbon-carbon-bond-formation-using-weinreb-amide-and-organometallic-reagents/
https://www.researchgate.net/publication/338271251_Recent_Developments_in_Weinreb_Synthesis_and_Their_Applications_A-Review
https://mychemblog.com/weinreb-amide-synthesis-part-i-weinreb-amide-preparation/
http://www.orientjchem.org/vol36no2/synthesis-of-weinreb-and-their-derivativesa-review/
http://www.orientjchem.org/vol35no6/recent-developments-in-weinreb-synthesis-and-their-applications/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266195?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

MgX+), stabilizing the intermediate.[2][5][10] This chelate is stable at low temperatures and
does not collapse to the ketone until acidic or aqueous workup.[1][2] Once the ketone is formed
during workup, the excess organometallic reagent is quenched, preventing the second
nucleophilic addition.

Reduction of Weinreb amides with hydride reagents like lithium aluminum hydride (LiAIH4) or
diisobutylaluminum hydride (DIBAL-H) similarly forms a stable chelated intermediate, which
upon workup yields the corresponding aldehyde.[1][5][8][11]

Reaction Mechanism Pathway

The following diagram illustrates the generally accepted mechanism for the Weinreb ketone

synthesis.

Caption: Chelation stabilizes the tetrahedral intermediate, preventing over-addition.

Synthesis of Weinreb Amides

Weinreb amides can be prepared from a variety of common starting materials. The choice of
method often depends on the scale of the reaction and the functional groups present in the
substrate. The most common precursor is N,O-dimethylhydroxylamine hydrochloride, which is
a commercially available salt.[1][12]

General Synthetic Workflow
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General Workflow for Weinreb Amide Synthesis
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Caption: Multiple pathways to synthesize Weinreb amides from common precursors.

Summary of Synthetic Preparations

The following table summarizes common methods for the preparation of Weinreb amides.
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Starting
Material

Typical
Reagents
Solvent

Temperatur
e (°C)

Typical
Yield (%)

Reference

Acid Chloride

N,O-

dimethylhydr

oxylamine

HCI, Base CH2Clz, THF
(e.g.,

Pyridine,

TEA)

0to RT

80-96 [4][13]

Carboxylic
Acid

N,O-
dimethylhydr

oxylamine
CH2Clz, THF,

HCI, Couplin
ping DMF

Agent (EDCI,
DCC, HATU,
CDMT)

0to RT

75-95 (1071

Ester /

Lactone

N,O-

dimethylhydr

oxylamine Toluene, THF
HCI, AlMes or

AlMe2Cl|

0to RT

70-90 [1][8]

Carboxylic
Acid

Oxalyl

Chloride,

DMF (cat.),

then N,O- CH2Cl2
dimethylhydr

oxylamine

HCI, Base

RT

85-95 [4]

Reactions of Weinreb Amides

The primary application of Weinreb amides is the synthesis of carbonyl compounds.

Synthesis of Ketones
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The reaction with organometallic reagents is the most prominent application of Weinreb
amides. A wide variety of nucleophiles are tolerated.[1]

Organometalli Typical Temperature Typical Yield
Reference
c Reagent Solvent (°C) (%)
Grignard
THF, Et20 78100 75-90 [6][7][14]
Reagent (R'MgX)
Organolithium
_ THF, Et.O -7810 0 80-95 [71[8]

Reagent (R'Li)
Organocuprate

_ THF -78t0 0 70-85 [1]
(R'2CulLli)
Functionalized
Grignard THF -20t0 RT 60-95 [6]

Reagents

Synthesis of Aldehydes

Reduction of Weinreb amides provides a reliable route to aldehydes, which can be unstable or
prone to over-reduction from other functional groups.

Hydride Typical Temperature Typical Yield

Reference
Reagent Solvent (°C) (%)
LiAlHa (LAH) THF, Et20 -781t0 0 70-90 [1][8][15]
Diisobutylalumin
i THF, Toluene,
um Hydride -78 75-95 [5][11][16]
CH2Cl2
(DIBAL-H)
Mg(BHa)2
THF RT 65-85 [17]
Reagents

Experimental Protocols
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Protocol 1: Synthesis of a Weinreb Amide from a
Carboxylic Acid

This protocol is adapted from procedures using a peptide coupling agent.[7]

Setup: To a solution of the carboxylic acid (1.0 equiv) in anhydrous THF (0.2 M) at room
temperature, add 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.2 equiv).

Base Addition: Add N-methylmorpholine (NMM) (3.0 equiv) to the mixture and stir for 1-2
hours at room temperature until the acid is fully activated (monitoring by TLC is
recommended).

Amide Formation: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride
(1.2 equiv) in THF with NMM (1.2 equiv) and cool to 0 °C.

Addition: Add the solution of the activated acid dropwise to the N,O-dimethylhydroxylamine
solution at 0 °C.

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours until
completion.

Workup: Quench the reaction with saturated aqueous NHaCl solution. Extract the aqueous
layer with ethyl acetate (3x).

Purification: Combine the organic layers, dry over anhydrous Na=SOu4, filter, and concentrate
under reduced pressure. Purify the crude product by flash column chromatography (SiO2) to
afford the desired Weinreb amide.

Protocol 2: Synthesis of a Ketone from a Weinreb Amide

This protocol is a general procedure for the reaction with an organolithium reagent.[7]

Setup: Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF (0.1-0.2 M) under an inert
atmosphere (Argon or Nitrogen).

Cooling: Cool the solution to —78 °C using a dry ice/acetone bath.
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» Addition: Add the organolithium reagent (e.g., n-butyllithium, 1.1 equiv) dropwise to the
stirred solution.

e Reaction: Stir the resulting solution at —78 °C for 1-3 hours. Monitor the reaction progress by
TLC.

e Workup: Quench the reaction at —78 °C by the slow addition of saturated aqueous NHaCl
solution.

o Extraction: Allow the mixture to warm to room temperature and extract with ethyl acetate or
diethyl ether (3x).

 Purification: Combine the organic layers, dry over anhydrous NazSOa, filter, and concentrate
under reduced pressure. Purify the crude product by flash column chromatography (SiO2z) to
yield the ketone.

Protocol 3: Synthesis of an Aldehyde from a Weinreb
Amide

This protocol describes a typical reduction using DIBAL-H.[16]

o Setup: Dissolve the Weinreb amide (1.0 equiv) in anhydrous toluene or CH2Clz (0.1 M) under
an inert atmosphere.

e Cooling: Cool the solution to —78 °C.

o Addition: Add DIBAL-H (1.0 M in hexanes, 1.2-1.5 equiv) dropwise over 15-30 minutes,
maintaining the internal temperature below —70 °C.

e Reaction: Stir the mixture at —78 °C for 1 houir.

o Workup: Quench the reaction by the slow addition of methanol, followed by a saturated
agueous solution of Rochelle's salt (potassium sodium tartrate).

o Extraction: Allow the mixture to warm to room temperature and stir vigorously until two clear
layers form. Separate the layers and extract the aqueous phase with CH2Clz (3x).
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 Purification: Combine the organic layers, dry over anhydrous Na=SOa, filter, and carefully
concentrate under reduced pressure (aldehydes can be volatile) to afford the crude
aldehyde, which can be purified by chromatography if necessary.

Spectroscopic Data

The characterization of Weinreb amides typically involves standard spectroscopic methods.

Approximate Value /

Technique Key Feature .
Observation
] 0 3.1-3.4 ppm (N-CHs), & 3.6-
1H NMR N-CHs and O-CHs singlets
3.8 ppm (O-CHs3)
13C NMR Carbonyl carbon 0 165-175 ppm
IR Spectroscopy C=0 stretch 1630-1680 cm~*

Note: Exact chemical shifts and stretching frequencies are dependent on the specific molecular
structure.[13][18]

Applications in Drug Development and Total
Synthesis

The reliability and mildness of the Weinreb amide functionality have made it a staple in
complex molecule synthesis. Its ability to tolerate a vast array of other functional groups is
particularly valuable in late-stage synthetic strategies.[1]

e Natural Product Synthesis: The Weinreb ketone synthesis has been instrumental in the total
synthesis of numerous complex natural products, including macrosphelides A and B,
amphidinolide J, and spirofungins A and B.[1]

e Pharmaceuticals: In drug discovery and development, the Weinreb amide provides a robust
method for constructing key ketone intermediates found in many APIs. Its chemoselectivity
allows for predictable C-C bond formation without affecting sensitive functional groups
elsewhere in the molecule.[6][19]
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e Chiral Synthesis: Chiral auxiliaries have been combined with the Weinreb amide functionality
to allow for diastereoselective alkylations, leading to enantioenriched ketones and aldehydes
after cleavage.[1]

Conclusion

The Weinreb amide is a cornerstone of modern synthetic organic chemistry, providing a
superior method for the controlled synthesis of ketones and aldehydes. Its predictable
reactivity, high functional group tolerance, and the stability of its reaction intermediate address
the persistent challenge of over-addition common to other acylating agents. For researchers in
drug development and complex molecule synthesis, a thorough understanding of the Weinreb
amide's preparation and reactivity is essential for the efficient construction of sophisticated
molecular architectures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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